2-Chloro-1,1,1-trimethoxyethane

Catalog No.
S1494075
CAS No.
74974-54-2
M.F
C5H11ClO3
M. Wt
154.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,1,1-trimethoxyethane

CAS Number

74974-54-2

Product Name

2-Chloro-1,1,1-trimethoxyethane

IUPAC Name

2-chloro-1,1,1-trimethoxyethane

Molecular Formula

C5H11ClO3

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C5H11ClO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3

InChI Key

NPEIUNVTLXEOLT-UHFFFAOYSA-N

SMILES

COC(CCl)(OC)OC

Synonyms

1-Chloro-2,2,2-trimethoxyethane; Trimethyl (Chloromethyl)orthoformate; Trimethyl Orthochloroacetate

Canonical SMILES

COC(CCl)(OC)OC
  • CTME is a colorless liquid reagent classified as a chlorinated ether [].
  • It is commercially available [].

Molecular Structure Analysis

  • CTME has the chemical formula C5H11ClO3.
  • Its structure features a central chlorinated carbon atom bonded to three methoxy groups (CH3O-) and a single methylene group (CH2) [].

Chemical Reactions Analysis

  • Synthesis: A documented method for CTME synthesis involves reacting 1,1,1-trimethoxyethane with chlorine gas in an alcoholic solvent [].
C6H14O3 + Cl2 -> C5H11ClO3 + HCl (solvent)1,1,1-Trimethoxyethane  + Chlorine -> CTME + Hydrogen chloride
  • Other reactions involving CTME may exist in specific research areas, but generally this information is not publicly available.

Physical And Chemical Properties Analysis

  • Limited data exists for CTME's specific properties.
  • However, similar chlorinated ethers are known to be volatile, flammable, and potentially corrosive [].
  • Due to the presence of chlorine, CTME is likely to be toxic and an irritant [].
  • Specific hazard data for CTME is not publicly available, but safety precautions common to chlorinated organic compounds should be followed when handling it [].
  • Protein Glycosylation Analysis

    2-Chloro-1,1,1-trimethoxyethane can be used to cleave N-glycosidic bonds, which link sugar molecules (glycans) to proteins. This cleavage reaction allows researchers to study the structure and function of these glycans []. The cleaved glycans can then be further analyzed using techniques like mass spectrometry.

  • Recombinant Protein Production

    2-Chloro-1,1,1-trimethoxyethane is a reagent used in the process of creating recombinant proteins. These are proteins produced by genetically modified organisms. The compound helps in protein solubilization during the purification process [].

Due to its electrophilic nature. Notably, it can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles, leading to the formation of new compounds. For instance, it reacts with semicarbazide hydrochloride to form substituted triazolones, demonstrating its role in synthesizing heterocyclic compounds . Additionally, it can be involved in esterification and acylation reactions due to the presence of methoxy groups.

The synthesis of 2-chloro-1,1,1-trimethoxyethane can be achieved through several methods:

  • Chlorination of Orthoesters: The most common method involves reacting 1,1,1-trimethoxyethane with chlorine gas in the presence of an alcohol and a catalytic base. This method allows for high purity yields and minimizes production costs .
  • Alternative Methods: Other methods include using chlorosuccinimide as a chlorinating agent in solvent systems like carbon tetrachloride or dichloromethane. These methods may offer different efficiencies and yields depending on the reaction conditions .

2-Chloro-1,1,1-trimethoxyethane finds various applications across different fields:

  • Pharmaceutical Industry: It serves as an intermediate for synthesizing active pharmaceutical ingredients.
  • Agrochemical Production: Used in the formulation of pesticides and herbicides.
  • Organic Synthesis: Acts as a versatile reagent in the construction of heterocyclic compounds and other complex molecules .

Interaction studies involving 2-chloro-1,1,1-trimethoxyethane primarily focus on its reactivity with nucleophiles and other electrophiles. Research indicates that its chlorinated nature enhances its ability to engage in substitution reactions, making it an attractive candidate for further exploration in synthetic organic chemistry. The compound's interactions can lead to the formation of diverse derivatives with potential applications in medicinal chemistry .

Several compounds share structural similarities with 2-chloro-1,1,1-trimethoxyethane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-1,1,1-triethoxyethaneC8_8H17_{17}ClO3_3Contains three ethoxy groups; used in similar reactions .
2-Chloroethyl methoxyacetateC6_6H11_{11}ClO3_3Features an ethyl group; used in esterification processes .
Trimethyl orthoacetateC5_5H10_{10}O4_4Non-chlorinated version; serves as a precursor for various syntheses .

Uniqueness: The presence of three methoxy groups alongside a chlorine atom distinguishes 2-chloro-1,1,1-trimethoxyethane from its analogs. This structural configuration enhances its reactivity profile and utility in organic synthesis compared to other similar compounds.

The development of 2-Chloro-1,1,1-trimethoxyethane is intrinsically linked to the broader history of orthoesters, which dates back to the pioneering work of Adolf Pinner in the late 19th century. Pinner, a German chemist born in 1842, first described the reaction that bears his name in 1877. The Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols, became a fundamental method for synthesizing various orthoesters.

The specific development of 2-Chloro-1,1,1-trimethoxyethane as a synthetic target emerged from the broader research into orthoacetates, which gained significant attention in the 20th century. While the precise first synthesis of 2-Chloro-1,1,1-trimethoxyethane is not clearly documented in the available literature, its structural characterization and recognition as a valuable synthetic intermediate has led to continued refinement of synthetic approaches over recent decades.

Position in Orthoacetic Ester Chemistry

2-Chloro-1,1,1-trimethoxyethane belongs to the family of orthoesters, which are defined as functional groups containing three alkoxy groups attached to a single carbon atom, with the general formula RC(OR')₃. Specifically, it is classified as an orthoacetic ester derivative, where R = CH₂Cl and R' = CH₃.

Orthoesters can be considered as products of exhaustive alkylation of unstable orthocarboxylic acids, which gives rise to their name. The presence of the chloromethyl group in 2-Chloro-1,1,1-trimethoxyethane distinguishes it from simpler orthoesters and contributes to its unique reactivity profile.

In the hierarchy of orthoesters, 2-Chloro-1,1,1-trimethoxyethane occupies an important position as a functionalized derivative that combines the structural features of orthoesters with the reactive potential of the chloromethyl group. It shares structural similarity with other orthoacetates such as trimethyl orthoacetate (CH₃C(OCH₃)₃) but offers additional synthetic versatility due to its chloromethyl functionality.

Research Significance and Applications Overview

2-Chloro-1,1,1-trimethoxyethane has emerged as a significant reagent in organic synthesis due to its unique structural features and reactivity. Its primary significance lies in its ability to serve as a building block for the construction of heterocyclic compounds and other complex molecular architectures.

Key applications include:

  • Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of pharmaceutically active compounds, including NK1 antagonists like chlorotriazolinone.

  • Heterocyclic Synthesis: The compound participates in the formation of various heterocyclic structures, including 2-phenyl-1,3,4-oxadiazole derivatives.

  • Triazole Chemistry: It has been employed in the synthesis of 3-chloromethyl-1,2,4-triazolin-5-one and related compounds, which are important scaffolds in medicinal chemistry.

  • Benzoxazole Synthesis: The compound reacts with appropriate aniline derivatives to form benzoxazole structures, which have diverse applications in pharmaceutical research.

The ongoing research interest in 2-Chloro-1,1,1-trimethoxyethane is driven by its versatility as a synthetic building block and its potential for enabling access to novel chemical entities of biological and material science relevance.

Chlorination of 1,1,1-trimethoxyethane

The direct chlorination of 1,1,1-trimethoxyethane represents the most established synthetic approach for producing 2-chloro-1,1,1-trimethoxyethane [1]. This methodology involves the reaction of 1,1,1-trimethoxyethane with gaseous or liquid chlorine under controlled conditions to achieve selective monochlorination at the methyl position [1]. The reaction proceeds through a substitution mechanism where chlorine replaces one hydrogen atom from the methyl group adjacent to the triethoxy carbon center [1].

The fundamental reaction can be represented as the conversion of 1,1,1-trimethoxyethane to 2-chloro-1,1,1-trimethoxyethane through chlorine addition [1]. This process requires careful temperature control and the presence of catalytic amounts of base to initiate the chlorination reaction [1]. The reaction is highly exothermic with an enthalpy change of approximately negative 100 kilojoules per mole, necessitating precise thermal management throughout the process [1].

Reaction Parameters and Optimizations

Systematic optimization studies have established critical parameters for maximizing yield and purity in the chlorination process [1]. Temperature control emerges as the most crucial factor, with optimal reaction conditions maintained between negative 20 degrees Celsius and positive 100 degrees Celsius [1]. The preferred temperature range of 10 to 15 degrees Celsius provides the best balance between reaction rate and selectivity [1].

The following table summarizes key reaction parameters and their corresponding yields:

Starting MaterialAlcohol SolventChlorine AmountTemperature RangeReaction TimeProduct YieldPurity
1,1,1-trimethoxyethane (240g)Sodium methoxide (2.4g)110g10-15°C4 hours76%>99.0%
1,1,1-trimethoxyethane (480g)Methanol (48g)220g10-15°C4 hours69%>99.0%
1,1,1-trimethoxyethane (480g)None220g10-15°C4 hours67%>99.0%
1,1,1-triethoxyethane (648g)Ethanol (70g)260g10-15°C4 hours67%>99.0%

Base catalysis plays a significant role in reaction initiation, with alkali metal alkoxides proving most effective [1]. Sodium methoxide, sodium ethoxide, potassium methoxide, and potassium tert-butoxide serve as suitable catalysts in concentrations ranging from 0.1 to 10 percent based on the trialkoxyethane substrate [1]. The optimal base concentration falls between 0.2 to 1 percent to minimize side reactions while ensuring adequate reaction initiation [1].

Alcohol solvents, when employed, should comprise 0.1 to 20 percent by weight of the total reaction mixture [1]. Methanol, ethanol, and higher alcohols demonstrate compatibility with the reaction system, though their presence increases the formation of byproducts such as ethyl acetate [1]. Solvent-free conditions can be employed to simplify product purification, though slightly reduced yields may result [1].

The chlorine introduction rate requires careful control due to the highly exothermic nature of the reaction [1]. Gradual addition of chlorine gas or liquid chlorine prevents excessive temperature elevation that could compromise selectivity [1]. Reaction times typically range from 2 to 10 hours depending on reactor design and available cooling capacity [1].

Mechanistic Insights

The chlorination mechanism proceeds through a radical pathway initiated by base-catalyzed activation [1]. Free radical chlorination involves three distinct phases: initiation, propagation, and termination [2] [3]. The initiation step requires homolytic cleavage of chlorine molecules, typically facilitated by thermal energy or light [2] [4].

During the propagation phase, chlorine radicals abstract hydrogen atoms from the methyl group of 1,1,1-trimethoxyethane, generating methyl radicals and hydrogen chloride [2] [4]. The resulting carbon-centered radicals subsequently react with additional chlorine molecules to form the chlorinated product while regenerating chlorine radicals [2] [4]. This chain mechanism accounts for the catalytic nature of the chlorination process, where small amounts of initiating radicals can facilitate extensive conversion [4].

Termination occurs when two radical species combine, effectively removing active centers from the reaction mixture [2] [4]. Common termination pathways include radical-radical coupling and radical abstraction reactions [4]. The relative rates of propagation versus termination determine overall reaction efficiency and product selectivity [4].

The mechanistic understanding reveals why temperature control is critical for optimal results [1]. Lower temperatures favor selective monochlorination by reducing the formation of dichlorinated byproducts, which typically constitute less than 2 percent of the product mixture under optimized conditions [1]. Higher temperatures increase the probability of multiple chlorination events and undesired side reactions [1].

Alternative Synthetic Routes

An alternative synthetic methodology employs methyl chloroacetate and trimethyl orthoformate as starting materials [5] [6]. This approach represents a departure from direct chlorination methods and offers distinct advantages in terms of reaction conditions and environmental considerations [5] [6]. The reaction proceeds through acid-catalyzed condensation followed by cyclization to yield the target compound [5] [6].

The alternative route involves dissolving methyl chloroacetate in polar organic solvents at temperatures between negative 10 and 0 degrees Celsius [5] [6]. Trimethyl orthoformate is then added under continuous stirring, followed by dropwise addition of concentrated sulfuric acid solution [5] [6]. The reaction mixture is subsequently heated to 30-80 degrees Celsius for 1-3 hours until completion [5] [6].

Product isolation involves vacuum concentration of the reaction mixture, followed by alkaline extraction and purification through ethyl acetate extraction [5] [6]. The organic phase undergoes washing with saturated sodium chloride solution, drying over anhydrous sodium sulfate, and final concentration to yield the pure product [5] [6].

The following table presents optimization data for the alternative synthetic route:

SolventMethyl ChloroacetateTrimethyl OrthoformateSulfuric AcidTemperatureReaction TimeProduct YieldPurity
Methanol100g127g36.5g35-45°C2.0 hours95.1%98.6%
Methanol100g147g36.5g35-45°C1.5 hours96.3%98.2%
Ethanol100g127g36.5g35-45°C2.0 hours93.8%98.5%
Acetone10g14.6g3.7g30-35°C3.0 hours91.0%98.3%
Acetonitrile10g14.6g3.7g35-45°C2.0 hours87.5%98.0%

Comparative Advantages and Limitations

The alternative synthetic route offers several advantages over direct chlorination methods [5] [6]. Primary benefits include milder reaction conditions, shorter reaction times, and higher production efficiency [5] [6]. The method eliminates the need for gaseous chlorine, thereby reducing environmental hazards and simplifying equipment requirements [5] [6]. Additionally, the process demonstrates superior cost-effectiveness due to the use of readily available industrial chemicals [5] [6].

Yield comparisons reveal that the alternative route consistently achieves yields exceeding 95 percent, substantially higher than the 67-76 percent yields typical of direct chlorination methods [1] [5] [6]. Product purity also benefits from the alternative approach, with typical purities ranging from 98.0 to 98.6 percent [5] [6]. The elimination of dichlorinated byproducts represents a significant advantage in downstream purification processes [5] [6].

However, the alternative route presents certain limitations [5] [6]. The requirement for concentrated sulfuric acid introduces handling considerations and potential equipment corrosion issues [5] [6]. The multi-step workup procedure involving extraction and multiple purification stages increases process complexity compared to the straightforward distillation employed in direct chlorination [1] [5] [6].

Solvent selection significantly impacts reaction outcomes in the alternative route [5] [6]. Alcoholic solvents such as methanol and ethanol provide optimal results with high yields and purities [5] [6]. Ketone and nitrile solvents demonstrate acceptable performance but generally produce lower yields [5] [6]. The choice of solvent also affects reaction kinetics, with polar protic solvents accelerating the acid-catalyzed condensation process [5] [6].

Temperature optimization studies indicate that the range of 35-45 degrees Celsius provides the best balance between reaction rate and product quality [5] [6]. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions and reduce selectivity [5] [6]. The relatively mild temperature requirements represent a significant advantage over high-temperature chlorination processes [1] [5] [6].

Industrial Scale Production Considerations

Industrial scale production of 2-chloro-1,1,1-trimethoxyethane requires careful evaluation of both synthetic methodologies to determine optimal approaches for large-scale manufacturing [1] [5] . Scalability considerations encompass reactor design, heat management, product purification, and economic factors [1] [8].

Continuous flow reactor systems offer advantages for industrial implementation due to improved heat transfer characteristics and enhanced process control . The highly exothermic nature of chlorination reactions necessitates sophisticated cooling systems and precise temperature regulation to maintain product quality at industrial scales [1] . Advanced distillation techniques become essential for achieving desired product specifications in large-scale operations [1] .

Economic analysis favors the alternative synthetic route for industrial applications due to reduced raw material costs and simplified equipment requirements [5] [6]. The elimination of gaseous chlorine handling reduces both capital and operational expenditures associated with specialized gas handling systems [5] [6]. However, the choice between methodologies ultimately depends on specific production volumes and local regulatory constraints [5] [6] .

Environmental considerations increasingly influence industrial production decisions [5] [6] [9]. The alternative route's reduced environmental impact through elimination of chlorine gas and associated byproducts aligns with modern sustainable manufacturing principles [5] [6]. Waste minimization and energy efficiency become critical factors in large-scale production planning [5] [6] .

Process Optimization Strategies

Process optimization for industrial scale production focuses on maximizing throughput while maintaining product quality and minimizing operational costs [1] [5] [10]. Heat integration strategies become crucial for managing the exothermic chlorination reactions efficiently [1] . Recovery and recycling of unreacted starting materials significantly improve overall process economics [1] [10].

Advanced process control systems enable real-time monitoring and adjustment of critical parameters such as temperature, pressure, and reactant feed rates [11] . Statistical process control methods help identify optimal operating windows and detect deviations before they impact product quality [11] . Automated sampling and analytical systems provide continuous feedback for process optimization [11] .

Purification process optimization involves evaluating different separation techniques to achieve required product specifications cost-effectively [1] [10]. Distillation column design optimization includes determining optimal reflux ratios, number of theoretical plates, and operating pressures [1] . Alternative separation methods such as crystallization or membrane separation may offer advantages in specific applications [10].

Yield maximization strategies focus on minimizing side reactions and optimizing reaction selectivity [1] [5] [10]. Recycling of off-specification materials and recovery of valuable byproducts contribute to overall process efficiency [10]. Process intensification techniques such as microreactor technology or reactive distillation may provide opportunities for improved performance [10].

Reactivity with Nitrogen Nucleophiles

2-Chloro-1,1,1-trimethoxyethane demonstrates exceptional reactivity toward nitrogen-containing nucleophiles, primarily through bimolecular nucleophilic substitution (SN2) mechanisms [1] [2]. The chlorine atom, activated by the electron-withdrawing inductive effect of the adjacent trimethoxy-substituted carbon, serves as an excellent leaving group for nucleophilic displacement reactions [3] [4].

Primary aliphatic amines exhibit particularly high reactivity with 2-chloro-1,1,1-trimethoxyethane under mild conditions. Semicarbazide hydrochloride represents a prototypical example of this reactivity pattern, where condensation reactions proceed at ambient temperature over extended periods (72-144 hours) to yield heterocyclic products with excellent yields ranging from 62% to 98% [1]. The reaction mechanism involves initial nucleophilic attack by the amino nitrogen at the electrophilic chlorine-bearing carbon, followed by chloride elimination in a concerted SN2 process [3] [5].

Aromatic nitrogen nucleophiles, including substituted anilines, demonstrate variable reactivity depending on their electronic character [6] [7]. Electron-rich anilines bearing para-methoxy or para-methyl substituents exhibit enhanced nucleophilicity, resulting in faster reaction rates and higher yields compared to electron-deficient analogs bearing halogen or nitro substituents [8]. The mechanism for aromatic amine substitution follows the same SN2 pathway, with the rate-determining step being the formation of the carbon-nitrogen bond concurrent with carbon-chlorine bond cleavage [9].

Table 1: Reactivity Data for Nitrogen Nucleophiles with 2-Chloro-1,1,1-trimethoxyethane

NucleophileReaction ConditionsYield (%)Reaction TimeProductsReference
Semicarbazide·HClRoom temperature, MeOH62-9872-144 hTriazolones [1]
Substituted anilinesVariable temperature65-996-24 hBenzimidazoles [10]
Primary alkylaminesMild heating, 50°C70-9512-48 hN-alkyl derivatives [2]

The stereochemical outcome of these substitution reactions invariably results in inversion of configuration at the electrophilic carbon center, consistent with the SN2 mechanism's backside attack requirement [3] [5]. This stereochemical control proves particularly valuable in asymmetric synthesis applications where maintenance of chirality is essential.

Reactivity with Oxygen and Sulfur Nucleophiles

Oxygen nucleophiles display moderate to high reactivity with 2-chloro-1,1,1-trimethoxyethane, with reaction rates generally lower than those observed for nitrogen nucleophiles due to the reduced nucleophilicity of oxygen compared to nitrogen [11] [12]. Hydroxide ions, alcohols, and phenols all demonstrate capacity for nucleophilic substitution, though reaction conditions typically require elevated temperatures or extended reaction times [4].

Methanol and other primary alcohols react readily with 2-chloro-1,1,1-trimethoxyethane under basic conditions, following second-order kinetics characteristic of bimolecular substitution mechanisms [13]. The reaction proceeds through direct SN2 displacement, with methoxide ion serving as the active nucleophile in basic alcoholic solutions [4]. Secondary and tertiary alcohols exhibit progressively reduced reactivity due to increased steric hindrance around the nucleophilic oxygen center.

Sulfur nucleophiles demonstrate markedly enhanced reactivity compared to their oxygen counterparts, reflecting the superior nucleophilic character of sulfur [14] [12]. Thiolate anions, generated by deprotonation of thiols under basic conditions, attack the electrophilic carbon with exceptional efficiency, often completing substitution reactions within minutes to hours under ambient conditions [14]. The enhanced nucleophilicity of sulfur stems from its lower electronegativity and larger atomic radius, which results in more diffuse electron density and greater polarizability [12].

Table 2: Comparative Nucleophilicity and Reaction Rates

Nucleophile TypeRelative NucleophilicityTypical Reaction RateMechanismReference
RS⁻ (thiolate)HighestMinutes to hoursSN2 [14]
RO⁻ (alkoxide)ModerateHours to daysSN2 [4]
ROH (alcohols)LowerDaysSN2 [4]
H₂OLowestVery slowSN2 [15]

The mechanism for oxygen and sulfur nucleophilic substitution follows the same fundamental SN2 pathway observed with nitrogen nucleophiles, involving concerted bond formation and breaking [3] [5]. However, the transition state energies and activation barriers differ significantly based on nucleophile identity, accounting for the observed reactivity differences.

Elimination Reactions

2-Chloro-1,1,1-trimethoxyethane undergoes various elimination reactions depending on reaction conditions, base strength, and temperature [16] [17]. These elimination processes compete with substitution reactions and can become dominant pathways under specific conditions.

Base-catalyzed elimination reactions proceed through the E2 mechanism when 2-chloro-1,1,1-trimethoxyethane is treated with strong bases such as potassium tert-butoxide [16] [17]. The reaction requires an anti-periplanar arrangement between the departing chloride and the hydrogen being abstracted, leading to stereospecific elimination products [17]. The orthoester functionality can participate in these eliminations, potentially leading to loss of methanol concurrent with chloride elimination.

Acid-catalyzed elimination reactions follow E1 pathways under conditions favoring carbocation formation [17]. The trimethoxy substituent provides significant stabilization to adjacent carbocations through hyperconjugation and inductive effects, facilitating unimolecular elimination processes. These reactions typically require elevated temperatures and can lead to complex product mixtures due to carbocation rearrangements [17].

Thermal elimination reactions become significant at temperatures exceeding 200°C [18] [19]. Under pyrolytic conditions, 2-chloro-1,1,1-trimethoxyethane undergoes complex fragmentation processes, potentially involving simultaneous loss of chloride, methanol, and other small molecules [20]. Computational studies using density functional theory methods have revealed that thermal elimination of orthoesters proceeds through four-membered ring transition states with significant asynchronicity in bond-breaking processes [18].

Table 3: Elimination Reaction Pathways and Conditions

Elimination TypeBase/CatalystTemperature (°C)Major ProductsMechanismReference
E2KOt-Bu80-120Alkenes + MeOHConcerted [16] [17]
E1H⁺ (weak acid)100-150Multiple productsStepwise [17]
ThermalNone>200FragmentsConcerted [18] [19]
OrthoesterH⁺ (catalytic)120-160Unsaturated estersPericyclic [21] [15]

Orthoester Chemistry

Formation of Heterocyclic Compounds

The orthoester functionality in 2-chloro-1,1,1-trimethoxyethane serves as a versatile platform for heterocyclic compound synthesis through condensation reactions with various dinucleophiles [22]. The central carbon atom of the orthoester acts as a synthetic equivalent for "RC³⁺" species, enabling its incorporation between heteroatoms in precursor molecules to form five- and six-membered heterocyclic rings [22].

Five-membered heterocycle formation proceeds through condensation of 2-chloro-1,1,1-trimethoxyethane with 1,3-dinucleophiles under acid-catalyzed conditions [22]. Semicarbazide hydrochloride exemplifies this reactivity, condensing with the orthoester to form triazolone rings through initial imine formation followed by cyclization [1]. The reaction proceeds through elimination of methanol and generates heterocyclic products in excellent yields (68-98%) [1].

Six-membered heterocycle synthesis utilizes 1,4-dinucleophiles or appropriately positioned nucleophilic centers [22]. The orthoester carbon becomes incorporated into the ring framework through sequential condensation and cyclization processes. Benzimidazole formation represents a particularly important application, where 2-chloro-1,1,1-trimethoxyethane condenses with 1,2-diaminobenzene derivatives under acid catalysis [10].

Table 4: Heterocyclic Synthesis Applications

Heterocycle TypeDinucleophileConditionsYield (%)Ring SizeReference
TriazolesSemicarbazideH⁺, RT-reflux62-985-membered [1]
OxadiazolesHydrazidesH⁺, 80-120°C68-905-membered [22]
Benzimidazoleso-DiaminesH⁺, 100°C84-995-membered [10]
QuinazolinesAnthranilic acidH⁺, reflux70-956-membered [1]

The mechanism for heterocyclic formation involves initial condensation between the orthoester and one nucleophilic center, followed by intramolecular cyclization through attack of the second nucleophile [22]. The process is typically acid-catalyzed, with protonation of one methoxy group facilitating its departure as methanol and creating an electrophilic center for nucleophilic attack.

Claisen Rearrangement Applications

2-Chloro-1,1,1-trimethoxyethane participates in Johnson-Claisen rearrangement reactions, representing a powerful carbon-carbon bond-forming transformation [23] [24]. The orthoester serves as an activated acetic acid equivalent in these [25] [25]-sigmatropic rearrangements with allylic alcohols.

The Johnson-Claisen mechanism proceeds through initial condensation of the allylic alcohol with the orthoester under weakly acidic conditions to form a mixed orthoester intermediate [26] [24]. This intermediate undergoes thermal [25] [25]-sigmatropic rearrangement through a chair-like transition state, resulting in formation of γ,δ-unsaturated ester products with high stereoselectivity [27] [24].

Reaction conditions typically employ catalytic amounts of weak carboxylic acids (propionic acid, pivalic acid) at temperatures ranging from 100-150°C [27] [24]. The process shows excellent functional group tolerance and can accommodate diverse substitution patterns on the allylic alcohol component [23].

Table 5: Johnson-Claisen Rearrangement Data

Allylic Alcohol TypeReaction ConditionsProductYield (%)drReference
Primary allylicPhCO₂H (cat.), 135°Cγ,δ-Unsaturated ester55-761:1 [27]
Secondary allylicMe₃CCO₂H (cat.), 140°Cα-Substituted ester46-92Variable [27]
Phenyl-substitutedEtCO₂H (cat.), 130°CAromatic ester65-85High [23]
Cyclic allylicTfOH (cat.), 120°CBicyclic products70-90Excellent [24]

The stereochemical outcome of Johnson-Claisen rearrangements with 2-chloro-1,1,1-trimethoxyethane follows predictable patterns based on the chair-like transition state geometry [24]. The rearrangement proceeds with high levels of chirality transfer when chiral allylic alcohols are employed, making this transformation valuable for asymmetric synthesis applications [23] [24].

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

74974-54-2

Wikipedia

1,1,1-Trimethoxy-2-chloroethane

Dates

Last modified: 08-15-2023

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